Cetirizine Ethyl Ester Cetirizine Ethyl Ester Cetirizine hydrochloride Related Compound A is an impurity of cetirizine hydrochloride. Cetirizine hydrochloride is a second-generation antihistamine compound. It is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor. It is used for the management of allergies, hay fever, angioedema, and urticaria.
Pharmaceutical secondary standard for application in quality control. Provides pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.

Brand Name: Vulcanchem
CAS No.: 246870-46-2
VCID: VC20847987
InChI: InChI=1S/C23H29ClN2O3/c1-2-29-22(27)18-28-17-16-25-12-14-26(15-13-25)23(19-6-4-3-5-7-19)20-8-10-21(24)11-9-20/h3-11,23H,2,12-18H2,1H3
SMILES: CCOC(=O)COCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Molecular Formula: C23H29ClN2O3
Molecular Weight: 416.9 g/mol

Cetirizine Ethyl Ester

CAS No.: 246870-46-2

Cat. No.: VC20847987

Molecular Formula: C23H29ClN2O3

Molecular Weight: 416.9 g/mol

* For research use only. Not for human or veterinary use.

Cetirizine Ethyl Ester - 246870-46-2

Specification

Description Cetirizine hydrochloride Related Compound A is an impurity of cetirizine hydrochloride. Cetirizine hydrochloride is a second-generation antihistamine compound. It is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor. It is used for the management of allergies, hay fever, angioedema, and urticaria.
Pharmaceutical secondary standard for application in quality control. Provides pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.

CAS No. 246870-46-2
Molecular Formula C23H29ClN2O3
Molecular Weight 416.9 g/mol
IUPAC Name ethyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate
Standard InChI InChI=1S/C23H29ClN2O3/c1-2-29-22(27)18-28-17-16-25-12-14-26(15-13-25)23(19-6-4-3-5-7-19)20-8-10-21(24)11-9-20/h3-11,23H,2,12-18H2,1H3
Standard InChI Key ASHQTVRYHSZGQY-UHFFFAOYSA-N
SMILES CCOC(=O)COCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Canonical SMILES CCOC(=O)COCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl

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